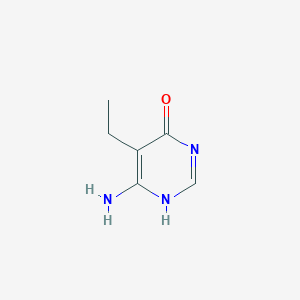

5-Hexylpyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

カベルゴリンは、ドーパミン D2、D3、セロトニン 5-HT2B 受容体に高い親和性を示します . この化合物は、主に高プロラクチン血症の治療とパーキンソン症候群の治療に使用されます .

2. 製法

合成経路と反応条件: カベルゴリンは、麦角アルカロイドのリゼルグ酸を含む多段階プロセスによって合成されます。主要なステップには次のようなものがあります。

アルキル化: リゼルグ酸は、適切なハロアルカンでアルキル化され、対応するアミドを形成します。

還元: アミドは対応するアミンに還元されます。

環化: アミンは環化してエルゴリン環系を形成します。

工業的生産方法: カベルゴリンの工業的生産は、同様の合成経路を用いていますが、より大規模に行われます。 このプロセスは、収率と純度が最適化されており、多くの場合、精製のために高速液体クロマトグラフィー (HPLC) が用いられます .

反応の種類:

酸化: カベルゴリンは、特にアリル基で酸化反応を起こす可能性があります。

還元: この化合物は、アミド官能基で還元される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が用いられます。

主要な生成物:

酸化: アリル基の酸化により、エポキシドが生成される可能性があります。

還元: アミド基の還元により、対応するアミンが生成されます。

準備方法

Synthetic Routes and Reaction Conditions: Cabergoline is synthesized through a multi-step process involving the ergot alkaloid, lysergic acid. The key steps include:

Alkylation: Lysergic acid is alkylated with an appropriate alkyl halide to form the corresponding amide.

Reduction: The amide is reduced to the corresponding amine.

Cyclization: The amine undergoes cyclization to form the ergoline ring system.

Functionalization: The ergoline ring is further functionalized to introduce the dimethylaminopropyl and allyl groups.

Industrial Production Methods: Industrial production of Cabergoline involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure liquid chromatography (HPLC) for purification .

Types of Reactions:

Oxidation: Cabergoline can undergo oxidation reactions, particularly at the allyl group.

Reduction: The compound can be reduced at the amide functional group.

Substitution: Cabergoline can participate in nucleophilic substitution reactions, especially at the dimethylaminopropyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed.

Major Products:

Oxidation: Oxidation of the allyl group can lead to the formation of epoxides.

Reduction: Reduction of the amide group results in the corresponding amine.

Substitution: Nucleophilic substitution can yield various substituted derivatives.

科学的研究の応用

カベルゴリンは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および配位化学における配位子として使用されます.

生物学: 神経保護効果と神経伝達物質放出の調節における役割について調査されています.

作用機序

カベルゴリンは、ドーパミン D2、D3、セロトニン 5-HT2B 受容体の強力なアゴニストとして作用することによって効果を発揮します。 ラクトトロフにおいて、ドーパミン D2 受容体の刺激はアデニルシクラーゼを阻害し、細胞内の環状アデノシン一リン酸 (cAMP) レベルを低下させ、細胞内貯蔵からのイノシトール三リン酸 (IP3) 依存性カルシウムイオン放出を阻害します . これにより、プロラクチンの分泌が低下し、神経伝達物質の放出が調節されます .

類似の化合物:

ブロモクリプチン: 麦角由来の別のドーパミンアゴニストで、同様の適応症に使用されます。

ペルゴリド: 同様の受容体親和性を持つドーパミンアゴニストですが、薬物動態特性が異なります。

カベルゴリンの独自性: カベルゴリンは、長い半減期、高い受容体親和性、強力なアゴニスト活性によって独特です。 他のドーパミンアゴニストと比較して、作用時間が長く、週1回の投与に適しています .

類似化合物との比較

Bromocriptine: Another ergot-derived dopamine agonist used for similar indications.

Pergolide: A dopamine agonist with similar receptor affinity but different pharmacokinetic properties.

Quinagolide: A non-ergot dopamine agonist used in the treatment of hyperprolactinemia.

Uniqueness of Cabergoline: Cabergoline is unique due to its long half-life, high receptor affinity, and potent agonist activity. It has a longer duration of action compared to other dopamine agonists, making it suitable for once-weekly dosing .

特性

CAS番号 |

103980-64-9 |

|---|---|

分子式 |

C10H16N2O |

分子量 |

180.25 g/mol |

IUPAC名 |

5-hexyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H16N2O/c1-2-3-4-5-6-9-7-11-8-12-10(9)13/h7-8H,2-6H2,1H3,(H,11,12,13) |

InChIキー |

CFEHYVITKCDTOF-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CN=CNC1=O |

正規SMILES |

CCCCCCC1=CN=CNC1=O |

Key on ui other cas no. |

103980-64-9 |

同義語 |

5-hexyl-3H-pyrimidin-4-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)

![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)

![[(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate](/img/structure/B11095.png)